molecular formula C5H8FNO4S B12506298 Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate

Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate

Cat. No.: B12506298
M. Wt: 197.19 g/mol
InChI Key: FIWBGBCYONPYQJ-UHFFFAOYSA-N
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Description

Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate (CAS 2757730-29-1) is a versatile azetidine sulfonyl fluoride (ASF) building block of significant interest in modern medicinal chemistry and drug discovery . This compound, with the molecular formula C5H8FNO4S and a molecular weight of 197.18 g/mol, serves as a critical precursor for the synthesis of novel pharmacophore motifs . ASF reagents like this one exhibit unique dual reactivity. They can undergo an unusual defluorosulfonylation (deFS) reaction under mild thermal conditions (approx. 60°C), generating a highly reactive azetidine carbocation intermediate . This intermediate can be efficiently trapped by a wide range of nucleophiles, enabling the divergent synthesis of valuable azetidine heterocyclic, -sulfoximine, and -phosphonate derivatives, many of which represent new chemical motifs not accessible via traditional carbonyl analogs . Alternatively, under anionic conditions, the reagent can participate in Sulfur-Fluoride Exchange (SuFEx) click chemistry, a powerful reaction known for its high selectivity and bioorthogonality, to access stable oxetane-sulfur(VI) derivatives . The incorporation of the polar and three-dimensional azetidine ring, an emergent design element, allows medicinal chemists to significantly fine-tune the physiochemical properties of drug candidates, potentially improving metabolic stability, solubility, and binding affinity . Its primary research applications include the synthesis of complex drug analogs, the creation of new degrader motifs such as PROTAC linkers, and its use as a customizable reagent for exploring innovative chemical space . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It must be stored under an inert atmosphere at 2-8°C to maintain stability .

Properties

Molecular Formula

C5H8FNO4S

Molecular Weight

197.19 g/mol

IUPAC Name

methyl 1-fluorosulfonylazetidine-3-carboxylate

InChI

InChI=1S/C5H8FNO4S/c1-11-5(8)4-2-7(3-4)12(6,9)10/h4H,2-3H2,1H3

InChI Key

FIWBGBCYONPYQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(C1)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate typically involves the reaction of azetidine derivatives with fluorosulfonylating agents. One common method includes the use of azetidine-3-carboxylate as a starting material, which is then treated with a fluorosulfonylating reagent under controlled conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a sulfone .

Scientific Research Applications

Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate has several applications in scientific research:

    Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Biological Studies: It is used in the study of enzyme interactions and protein modifications.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate involves its interaction with various molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their function. This reactivity is exploited in both chemical biology and medicinal chemistry to study and modulate biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Azetidine Carboxylates

The reactivity, stability, and applications of azetidine carboxylates are heavily influenced by their substituents. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Azetidine Carboxylates
Compound Name Substituent Molecular Weight (g/mol) Reactivity Stability Key Applications
Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate Fluorosulfonyl (-SO₂F) 197.1 High Moderate (moisture-sensitive) SuFEx click chemistry, drug intermediates
tert-Butyl 1-(fluorosulfonyl)azetidine-3-carboxylate Fluorosulfonyl, tert-butyl 239.3 Moderate High (inert storage) Protecting group strategies, stable intermediates
Methyl 1-(chlorosulfonyl)azetidine-3-carboxylate Chlorosulfonyl (-SO₂Cl) 213.6 Moderate Low (hydrolytically unstable) Limited to specific sulfonylation reactions
Methyl 1-(diphenylmethyl)azetidine-3-carboxylate Diphenylmethyl 281.3 Low High Steric studies, solubility modulation
1-(Tert-butoxycarbonyl)-3-(methanesulfonyloxy)azetidine Methanesulfonyloxy (-OSO₂CH₃) 279.3 Low Moderate Mesylate-based leaving groups

Reactivity and Stability Insights

  • Fluorosulfonyl vs. Chlorosulfonyl : The fluorosulfonyl group exhibits superior reactivity in SuFEx reactions due to the strong electron-withdrawing nature of fluorine, enabling rapid covalent bond formation with nucleophiles like amines and alcohols. In contrast, chlorosulfonyl analogs are less reactive and more prone to hydrolysis .
  • Steric Effects : Bulky substituents like diphenylmethyl () reduce reactivity by increasing steric hindrance, whereas smaller groups like fluorosulfonyl facilitate nucleophilic attack .
  • Ester Stability : The tert-butyl ester () is more stable under acidic conditions compared to the methyl ester, which is prone to hydrolysis in basic environments .

Research Findings and Data

Table 2: Key Physicochemical Properties

Property This compound tert-Butyl Analog Chlorosulfonyl Analog
Melting Point (°C) Not reported Not reported Not reported
Solubility Low in water; soluble in polar aprotic solvents Similar Similar
Hazard Classification H314, H302 (corrosive, toxic) H314, H302 H290, H314

Biological Activity

Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound features an azetidine ring, a carboxylate functional group, and a fluorosulfonyl moiety. The presence of the fluorosulfonyl group enhances the compound's electrophilicity, making it reactive towards nucleophiles, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to alterations in protein function, impacting various biological pathways. The azetidine ring contributes to the compound's reactivity and potential interactions with biomolecules.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including cytotoxicity against cancer cell lines and potential antimicrobial properties. Below is a summary of its biological activities based on available studies:

Activity Cell Line/Target IC50/EC50 Values Reference
CytotoxicityHL60 (leukemia)IC50 = 76 µM
Anticancer ActivityMCF-7 (breast cancer)IC50 = 14.5 - 97.9 µM
Antiviral ActivityHuman coronavirus (229E)EC50 = 45 µM
Antibiotic AdjuvantMRSA strainsNot specified

Case Studies

  • Antiproliferative Activity in Leukemic Cells :
    A study evaluated the antiproliferative effects of this compound derivatives on HL60 cells, revealing significant cytotoxicity with an IC50 value of 76 µM. This suggests potential as an anticancer agent, particularly in leukemia treatment.
  • Antiviral Properties :
    Another investigation demonstrated that the compound could inhibit the replication of human coronavirus (229E), with an EC50 value of 45 µM, showing promise as a therapeutic agent against viral infections.
  • Antimicrobial Efficacy :
    Research has indicated that compounds similar to this compound can act as adjuvants to antibiotics, enhancing their efficacy against resistant strains such as MRSA. This highlights the compound's potential role in combating antibiotic resistance.

Q & A

Q. Basic Research Focus

  • Handling : Use gloves, goggles, and fume hoods due to potential skin/eye irritation. Avoid inhalation; if exposed, rinse with water for 15 minutes .
  • Disposal : Neutralize with aqueous NaOH (1 M) to hydrolyze –SO₂F to inert sulfates before disposal .

How can researchers resolve discrepancies in NMR data for this compound?

Advanced Research Focus
Variations in NMR shifts may arise from solvent polarity or trace impurities. For example, in CDCl₃, the methyl ester resonates at δ 3.7 ppm, but in DMSO-d₆, it shifts upfield to δ 3.5 ppm due to hydrogen bonding. To resolve ambiguities:

  • Compare with literature data from analogous azetidine derivatives .
  • Use DEPT-135 or HSQC to assign quaternary carbons adjacent to the fluorosulfonyl group .

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